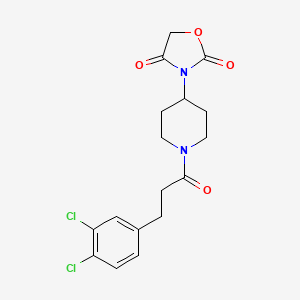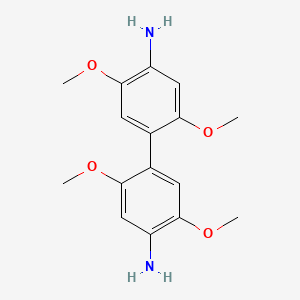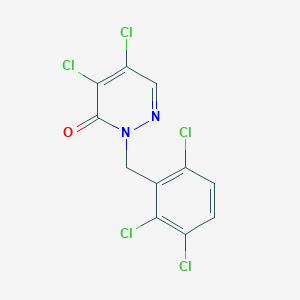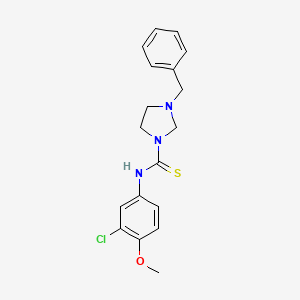![molecular formula C13H22O3 B2804175 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2228811-43-4](/img/structure/B2804175.png)
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid typically involves the reaction of spiro[3.3]heptane derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid finds applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and studying biological pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid: Known for its unique spirocyclic structure and versatile reactivity.
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]propanoic acid: Similar structure but with a propanoic acid group, offering different reactivity and applications.
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]butanoic acid: Another similar compound with a butanoic acid group, used in different chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for synthesizing complex molecules and studying various chemical and biological processes .
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)16-10-7-9(8-11(14)15)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFZMMVSAMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

![N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B2804099.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)
![N'-cycloheptyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2804102.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)


![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)
